6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide
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Overview
Description
6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring fused with a pyrazole ring, and it contains a cyano group and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group. This can be done through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.
Formation of the Pyridine Ring: The pyridine ring is then formed by cyclization of the intermediate with a suitable reagent, such as a nitrile or an aldehyde.
Introduction of the Cyano Group: The cyano group is introduced through a cyanation reaction, typically using a cyanating agent like cyanogen bromide.
Formation of the Carboxamide Group: Finally, the carboxamide group is formed by reacting the intermediate with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include continuous flow synthesis, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution with sodium azide in DMF.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer, inflammation, and infectious diseases.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular targets.
Chemical Biology: It serves as a tool compound to investigate biological pathways and mechanisms.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound may exert its effects by:
Inhibition of Enzymes: It may inhibit key enzymes involved in disease progression, thereby blocking the biochemical pathways.
Receptor Modulation: The compound may bind to receptors on the cell surface, modulating their activity and affecting cellular signaling.
Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide can be compared with other similar compounds, such as:
6-Cyano-N-[1-(2-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
6-Cyano-N-[1-(2-bromophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
6-Cyano-N-[1-(2-methylphenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
The uniqueness of this compound lies in the presence of the fluorophenyl group, which can influence its biological activity, pharmacokinetics, and pharmacodynamics.
Properties
IUPAC Name |
6-cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O/c1-11-15(10-21-23(11)16-5-3-2-4-14(16)18)22-17(24)12-6-7-13(8-19)20-9-12/h2-7,9-10H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAHQDLKOVAHKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2F)NC(=O)C3=CN=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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